molecular formula C27H24N2OS B5970309 1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline

1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No.: B5970309
M. Wt: 424.6 g/mol
InChI Key: HCXGHEQWUHQKMM-UHFFFAOYSA-N
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Description

1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that features a unique combination of oxazole and isoquinoline moieties

Properties

IUPAC Name

2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4,5-diphenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2OS/c1-27(2)17-21-15-9-10-16-22(21)23(29-27)18-31-26-28-24(19-11-5-3-6-12-19)25(30-26)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGHEQWUHQKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the sulfanyl group and finally the isoquinoline moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1,3-oxazole: Shares the oxazole moiety but lacks the sulfanyl and isoquinoline groups.

    3,4-Dihydroisoquinoline: Contains the isoquinoline moiety but lacks the oxazole and sulfanyl groups.

    1,3-Dimethyl-3,4-dihydroisoquinoline: Similar isoquinoline structure but without the oxazole and sulfanyl groups.

Uniqueness

1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its combination of oxazole, sulfanyl, and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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